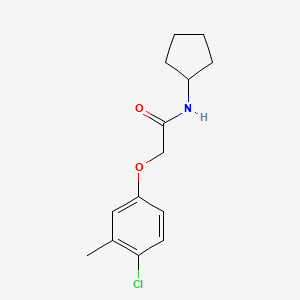![molecular formula C14H16N2O3S B5867865 isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate CAS No. 5807-40-9](/img/structure/B5867865.png)
isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has been widely used in scientific research. It is a thioester derivative of oxadiazole and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is based on its ability to interact with thiol-containing biomolecules. The compound contains a thioester group that can be cleaved by thiol-containing biomolecules, leading to the release of a fluorescent moiety. In addition, the compound can generate singlet oxygen upon irradiation with light, which can cause oxidative damage to cancer cells.
Biochemical and physiological effects:
Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is its ability to detect thiol-containing biomolecules with high sensitivity and selectivity. It is also easy to synthesize and purify, making it a convenient tool for scientific research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other biomolecules. Another direction is the optimization of the compound for use as a photosensitizer in photodynamic therapy. In addition, the compound could be further studied for its potential as a drug candidate for the treatment of bacterial, fungal, and viral infections.
In conclusion, isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a versatile chemical compound that has found wide applications in scientific research. Its ability to detect thiol-containing biomolecules with high sensitivity and selectivity, as well as its potential as a photosensitizer and drug candidate, make it a valuable tool for the advancement of biomedical research.
Synthesemethoden
The synthesis of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been widely used in scientific research as a fluorescent probe for the detection of thiol-containing biomolecules such as glutathione and cysteine. It has also been used as a photosensitizer for photodynamic therapy of cancer cells. In addition, it has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)18-12(17)8-20-14-16-15-13(19-14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINYZFUDDHBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354719 |
Source


|
| Record name | (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5807-40-9 |
Source


|
| Record name | (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)


![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)
![1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)